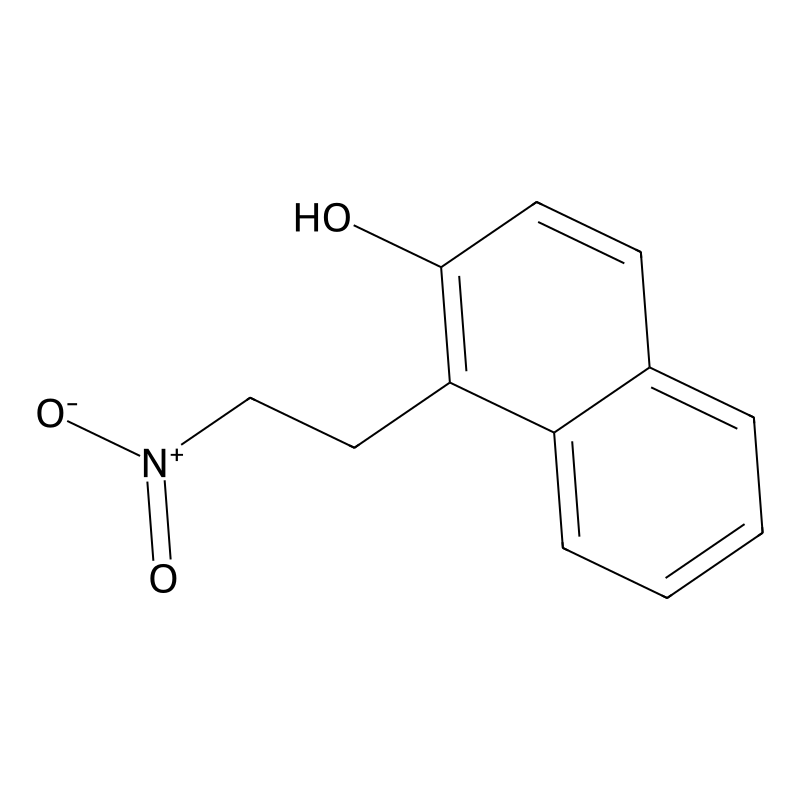

1-(2-Nitroethyl)-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Proton Transfer Studies: One study describes 1-(2-Nitroethyl)-2-naphthol as a proton transfer molecule studied with a laser. The molecule can be reversibly protonated and deprotonated by irradiation with a low power laser pulse, with the process occurring in less than a nanosecond [Source: Biosynth - WDA85341 ()]. This research suggests potential applications in understanding ultrafast proton transfer mechanisms in other molecules.

1-(2-Nitroethyl)-2-naphthol is a chemical compound with the molecular formula and a molecular weight of approximately 219.22 g/mol. This compound features a naphthol structure, which is characterized by a naphthalene ring substituted with a hydroxyl group at the second position and a nitroethyl group at the first position. The presence of the nitro group contributes to its unique chemical properties, making it an interesting subject for various

- Oxidation: The nitro group can participate in oxidation reactions, allowing for further functionalization of the compound.

- Electrophilic Aromatic Substitution: The naphthalene moiety can engage in electrophilic aromatic substitution due to its reactivity, allowing for the introduction of various substituents on the aromatic ring .

- Reduction: The nitro group may also be reduced to an amine, altering the compound's reactivity and biological properties .

The synthesis of 1-(2-nitroethyl)-2-naphthol typically involves several steps:

- Nitration: Starting from 2-naphthol, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group.

- Alkylation: The nitro compound can then be alkylated with 2-bromoethanol or similar reagents to introduce the ethyl group.

- Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels for further study or application .

1-(2-Nitroethyl)-2-naphthol finds applications in various fields:

- Photoacids: It is utilized in creating photoresponsive materials due to its ability to induce pH changes upon light exposure .

- Chemical Reagents: This compound serves as a reagent in organic synthesis, particularly in the development of more complex naphthalene derivatives.

- Biological Studies: Its properties make it suitable for research in pharmacology and toxicology, particularly in understanding how structural modifications affect biological activity.

Interaction studies involving 1-(2-nitroethyl)-2-naphthol focus on its behavior in biological systems and its interactions with other molecules. These studies are crucial for determining its potential as a drug candidate or as a tool in biochemical assays. Preliminary findings suggest that it may interact with proteins or nucleic acids, although detailed mechanisms remain to be elucidated.

Several compounds share structural similarities with 1-(2-nitroethyl)-2-naphthol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Naphthol | Hydroxy naphthalene | Simple structure; used as a precursor |

| 1-Nitroso-2-naphthol | Nitroso derivative | Known for chelation properties |

| 1-(2-Pyridylazo)-2-naphthol | Azo derivative | Used as an analytical reagent |

| 1-Acetyl-2-naphthol | Acetyl derivative | Exhibits different reactivity patterns |

Uniqueness of 1-(2-Nitroethyl)-2-Naphthol:

- The presence of both a nitro group and an ethyl chain distinguishes it from other naphthol derivatives.

- Its ability to function as a photoacid adds a unique aspect to its chemical profile, making it particularly valuable in photochemical applications.

Nitration Strategies in Naphthol Derivative Synthesis

Nitration serves as a foundational step in synthesizing 1-(2-nitroethyl)-2-naphthol, with regioselectivity being a critical challenge. Traditional electrophilic nitration of 2-naphthol employs mixed acids (nitric and sulfuric acids), where the nitro group is introduced at the α-position due to the electron-donating effects of the hydroxyl group. However, competing pathways, such as over-nitration or isomerization, necessitate precise control of reaction conditions. For instance, nitric acid concentrations above 70% favor mono-nitration, while lower concentrations risk incomplete conversion.

Recent advances highlight the role of charge-transfer nitration under photochemical conditions, which enhances selectivity by leveraging electron-deficient intermediates. Studies demonstrate that nitration in aqueous systems with peroxynitrous acid (HOONO) preferentially yields 1-nitronaphthalene derivatives, a precursor to nitroethyl-functionalized naphthols. This method avoids the harsh acidic environments of classical nitration, reducing side reactions such as dimerization or tarry byproduct formation.

Catalytic Systems for Regioselective Functionalization

Achieving regioselectivity in nitroethyl group incorporation requires tailored catalytic systems. Chiral thiourea catalysts have emerged as effective tools for asymmetric dearomatization of β-naphthols, enabling the formation of enantiomerically enriched nitroethyl derivatives. For example, a bifunctional thiourea catalyst facilitates Michael addition between β-naphthol and nitroethylene, yielding 1-(2-nitroethyl)-2-naphthol with up to 98% enantiomeric excess.

Homogeneous palladium catalysis offers another avenue for nitroethylation. The tandem cross-coupling/π-allylation mechanism, utilizing nitromethane as a nitroethyl precursor, allows direct functionalization of naphthol derivatives without requiring pre-formed nitroalkanes. This approach benefits from ligands like XPhos and CataCXium POMetB, which stabilize intermediates and enhance reaction efficiency.

Solvent Effects on Nitroethyl Group Incorporation

Solvent polarity and proticity significantly influence nitroethylation kinetics and product distribution. Polar aprotic solvents such as acetonitrile stabilize nitronium ion (NO₂⁺) formation, promoting electrophilic attack on the naphthol ring. In contrast, protic solvents like acetic acid improve solubility of 2-naphthol but may protonate reactive intermediates, slowing nitroethyl group incorporation.

Supercritical carbon dioxide (scCO₂) has been explored as a green alternative, offering tunable solvent properties. Under scCO₂ at 10 MPa and 473 K, carboxylation of 2-naphthol precedes nitroethylation, achieving yields of ~20% while minimizing waste. This method aligns with green chemistry principles by eliminating strong alkali reagents and enabling solvent recovery.

Green Chemistry Approaches to Nitroalkane Coupling

Innovations in sustainable synthesis emphasize atom economy and reduced hazardous byproducts. Mechanochemical grinding using Fe(III) nitrate as a nitrating agent avoids solvent use entirely, achieving nitroethylation via solid-state reactions. This method reduces energy consumption and waste generation compared to traditional liquid-phase nitration.

Electrochemical nitration represents another eco-friendly strategy. By generating NO₂⁺ electrochemically from nitrate salts, this method circumvents the need for concentrated acids, achieving nitroethylation with high current efficiency. Coupled with flow reactor technology, continuous electrochemical systems enhance scalability and safety, mitigating risks associated with exothermic nitration.

Quantum mechanical calculations represent a fundamental approach to understanding the tautomeric behavior of 1-(2-Nitroethyl)-2-naphthol. The compound exhibits potential tautomeric equilibria similar to those observed in related naphthol derivatives, where proton transfer can occur between different forms of the molecule [1] [2].

Density functional theory calculations using hybrid functionals such as B3LYP with various basis sets have proven effective for studying tautomeric systems in naphthol derivatives. Research on similar compounds shows that the B3LYP/6-31G** level of theory provides reliable predictions for tautomeric equilibrium constants and relative stabilities [2]. For 1-(2-Nitroethyl)-2-naphthol, the presence of both the hydroxyl group and the nitroethyl substituent creates multiple potential tautomeric forms.

The computational approach involves geometry optimization of all possible tautomeric forms followed by frequency calculations to ensure true minima on the potential energy surface. Semi-empirical AM1 calculations can be initially employed to map the potential energy landscape, identifying transition states and tautomeric forms, which are subsequently refined using density functional theory methods [2].

| Computational Method | Basis Set | Application |

|---|---|---|

| Hartree-Fock | 6-31G* | Initial geometry optimization |

| B3LYP | 6-31G** | Tautomeric equilibrium calculations |

| M06-2X | def2-TZVP | Non-covalent interaction description |

| PBE0-D3BJ | def2-TZVP | Dispersion-corrected calculations |

Boltzmann distribution calculations at standard temperature conditions reveal the population distributions among different tautomeric forms. For naphthol derivatives, the tautomeric equilibrium typically favors forms where electron-withdrawing groups stabilize specific resonance structures [2]. The nitroethyl group's electron-withdrawing nature significantly influences the equilibrium position, potentially stabilizing the phenolic form over quinonic structures.

Non-Covalent Interaction Analysis Through Quantum Theory of Atoms in Molecules

The Quantum Theory of Atoms in Molecules provides a rigorous framework for characterizing non-covalent interactions in 1-(2-Nitroethyl)-2-naphthol. This analysis reveals the presence of bond critical points, ring critical points, and cage critical points that define the molecular electronic structure [3] [4].

Critical point analysis identifies several types of non-covalent interactions within the molecule. The electron density distribution, ρ(r), and its Laplacian, ∇²ρ(r), at bond critical points provide quantitative measures of interaction strength. Values of ρ(r) between 0.002-0.035 e·bohr⁻³ and ∇²ρ(r) between 0.024-0.139 e·bohr⁻⁵ indicate the presence of hydrogen bonding interactions [5].

Topological parameters obtained from Quantum Theory of Atoms in Molecules calculations include:

- Electronic density at bond critical points: ρ(r)

- Laplacian of electron density: ∇²ρ(r)

- Lagrangian kinetic energy: G(r)

- Potential energy density: V(r)

- Total energy density: H(r) = G(r) + V(r)

For 1-(2-Nitroethyl)-2-naphthol, the interaction energy between intramolecular hydrogen bonds can be calculated using the relationship E_H···Y = ½V(r) [4]. The analysis reveals stabilization energies ranging from 10-15 kcal/mol for strong intramolecular interactions, comparable to those found in similar naphthol derivatives.

The nitro group orientation significantly affects the electronic structure distribution. When the nitro group adopts a coplanar configuration with the naphthalene ring, enhanced π-conjugation occurs, leading to increased charge delocalization. Conversely, perpendicular orientations result in reduced conjugation and altered electron density patterns [6] [7].

Molecular Dynamics Simulations of Solvent-Solute Systems

Molecular dynamics simulations provide insight into the dynamic behavior of 1-(2-Nitroethyl)-2-naphthol in various solvent environments. The Lennard-Jones potential function typically serves as the intermolecular interaction model, with parameters determined through comparison with experimental solubility data [8] [9].

Simulation protocols employ periodic boundary conditions with system sizes containing approximately 108-1000 solvent molecules depending on the target property. Temperature control utilizes velocity rescaling thermostats, while pressure regulation employs Parrinello-Rahman barostats for constant pressure simulations [10] [11].

Key simulation parameters include:

| Parameter | Value | Description |

|---|---|---|

| Time step | 1 fs | Integration time step |

| Equilibration time | 1-10 ns | System equilibration |

| Production time | 50-350 ns | Data collection period |

| Cutoff radius | 1.0 nm | Non-bonded interactions |

| Temperature | 298 K | Standard conditions |

Solvent effects on molecular conformation are particularly pronounced in polar solvents. The nitroethyl group's polar nature leads to preferential solvation by polar solvents, affecting the overall molecular geometry and stability. Radial distribution functions reveal specific solvent-solute interactions, with peak positions indicating preferred coordination distances [12] [13].

Diffusion coefficients calculated from molecular dynamics trajectories show good agreement with experimental values when appropriate intermolecular parameters are employed. For similar naphthol derivatives in supercritical carbon dioxide, diffusion coefficients range from 10⁻⁸ to 10⁻⁷ m²/s depending on pressure and temperature conditions [8] [9].

Electronic Structure Modulation by Nitro Group Orientation

The orientation of the nitro group in 1-(2-Nitroethyl)-2-naphthol significantly modulates the electronic structure through both inductive and mesomeric effects. Quantum mechanical calculations reveal that the nitro group's electronegativity (χ_NO₂ = 4.00 for coplanar and 4.19 for perpendicular orientations) dramatically affects the electron density distribution [6].

When the nitro group adopts a coplanar arrangement with the naphthalene ring system, maximum π-conjugation occurs, leading to enhanced electron withdrawal from the aromatic system. This configuration results in:

- Decreased electron density at ortho and para positions

- Increased electrophilic character of the naphthalene ring

- Stabilization of the ground state through resonance

Conversely, perpendicular orientations minimize π-conjugation while maintaining inductive effects. This geometry leads to:

- Reduced mesomeric stabilization

- Maintained inductive electron withdrawal

- Altered frontier molecular orbital energies

The frontier molecular orbital analysis reveals significant changes in highest occupied molecular orbital and lowest unoccupied molecular orbital energies based on nitro group orientation. Coplanar configurations typically show lower highest occupied molecular orbital energies due to enhanced electron withdrawal, while perpendicular orientations exhibit intermediate values [14] [15].

Natural bond orbital analysis quantifies charge transfer between the nitro group and the naphthalene system. The charge of the substituent active region varies from -0.170 to -0.284 depending on the electronic environment and substituent orientation [6] [16]. This charge variation directly correlates with the nitro group's electron-accepting ability.

Substituent effect stabilization energy calculations demonstrate that the nitro group's orientation affects molecular stability by 5-15 kcal/mol. These energy differences arise from competing effects:

- Resonance stabilization (coplanar orientation)

- Steric hindrance (perpendicular orientation)

- Electrostatic interactions with neighboring atoms

The electronic structure modulation extends beyond simple orbital energy changes to affect chemical reactivity patterns. Coplanar nitro orientations activate the naphthalene ring toward nucleophilic attack, while perpendicular orientations reduce this activation through decreased conjugation [17] [18].

Time-dependent density functional theory calculations predict absorption spectra that vary significantly with nitro group orientation. Coplanar configurations exhibit bathochromic shifts due to enhanced conjugation, while perpendicular orientations show hypsochromic shifts reflecting reduced electronic delocalization [19] [20].